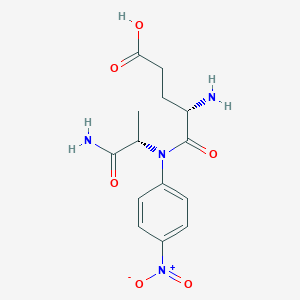

H-Glu-Ala-pNA

説明

H-Glu-Ala-pNA (CAS: 99524-10-4) is a synthetic peptide substrate widely used in biochemical assays to study proteolytic enzyme activity. Its molecular formula is C₁₃H₁₉N₃O₆, with a molecular weight of 313.31 g/mol . The peptide features a glutamyl-alanine sequence linked to a para-nitroaniline (pNA) chromophore. Upon cleavage by specific proteases, the pNA group is released, enabling spectrophotometric detection at 405 nm . This compound is valued for its stability, specificity, and utility in enzyme kinetics studies, particularly for enzymes targeting glutamyl or alanine residues .

特性

分子式 |

C14H18N4O6 |

|---|---|

分子量 |

338.32 g/mol |

IUPAC名 |

(4S)-4-amino-5-(N-[(2S)-1-amino-1-oxopropan-2-yl]-4-nitroanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C14H18N4O6/c1-8(13(16)21)17(14(22)11(15)6-7-12(19)20)9-2-4-10(5-3-9)18(23)24/h2-5,8,11H,6-7,15H2,1H3,(H2,16,21)(H,19,20)/t8-,11-/m0/s1 |

InChIキー |

OGPGCXZGMQGPHC-KWQFWETISA-N |

異性体SMILES |

C[C@@H](C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@H](CCC(=O)O)N |

正規SMILES |

CC(C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(CCC(=O)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-Ala-pNA typically involves the coupling of L-glutamic acid with alanine and p-nitroaniline. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final deprotection step yields the desired H-Glu-Ala-pNA compound .

Industrial Production Methods

Industrial production of H-Glu-Ala-pNA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

化学反応の分析

Types of Reactions

H-Glu-Ala-pNA undergoes several types of chemical reactions, including:

Hydrolysis: Enzymatic cleavage of the peptide bond releases p-nitroaniline.

Oxidation and Reduction: The nitro group in p-nitroaniline can undergo redox reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Enzymes such as proteases are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.

Major Products

The primary product of enzymatic hydrolysis of H-Glu-Ala-pNA is p-nitroaniline, which is easily detectable due to its yellow color .

科学的研究の応用

H-Glu-Ala-pNA is widely used in scientific research, including:

Biochemistry: As a substrate in chromogenic assays to measure enzyme activity.

Medicine: In diagnostic kits for detecting endotoxins and other pathogens.

Pharmaceuticals: In drug development to screen for enzyme inhibitors.

Industrial Applications: In quality control processes for detecting contaminants in biological products

作用機序

The mechanism of action of H-Glu-Ala-pNA involves its enzymatic cleavage by specific proteases. The enzyme recognizes the peptide bond between alanine and p-nitroaniline, cleaving it to release p-nitroaniline. This reaction is often used to quantify enzyme activity by measuring the absorbance of the released p-nitroaniline at 405 nm .

類似化合物との比較

Structural and Functional Differences

Peptide Length and Complexity: H-Glu-Ala-pNA has a short dipeptide sequence, making it ideal for studying enzymes with simple substrate requirements. In contrast, H-Glu-Ala-Leu-Phe-Gln-pNA contains five residues, enabling interaction with proteases requiring extended binding pockets . H-Glu(Ala-Gly-pNA)-OH incorporates a γ-glutamyl linkage, which may enhance resistance to non-specific cleavage compared to α-linked peptides .

Stereochemistry: H-D-Ala-pNA·HCl features a D-alanine residue, making it resistant to most L-amino-acid-specific proteases. This property is critical for studying enzyme stereospecificity .

Chromophore and Detection :

Enzyme Specificity and Kinetics

- H-Glu-Ala-pNA : Preferentially cleaved by glutamyl endopeptidases or proteases with specificity for acidic residues .

- H-Ala-Ala-Phe-pNA : Targets chymotrypsin-like enzymes due to the hydrophobic Phe residue at the P1 position .

- H-Glu-Ala-Leu-Phe-Gln-pNA : Its extended structure mimics natural polypeptide substrates, making it suitable for studying processive proteases (e.g., thermolysin) .

Commercial and Research Relevance

生物活性

H-Glu-Ala-pNA (N-[(2S)-2-amino-4-(4-nitrophenyl)butanoyl]-L-glutamic acid) is a synthetic peptide that has garnered attention for its biological activity, particularly as a substrate for various proteases. This article reviews its biochemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈N₄O₅

- Molecular Weight : 342.32 g/mol

- CAS Number : 198551-00-7

H-Glu-Ala-pNA is characterized by a glutamic acid residue linked to an alanine and a para-nitroanilide (pNA) moiety, which is significant for its enzymatic activity and detection methods.

1. Substrate for Proteases

H-Glu-Ala-pNA is primarily recognized as a substrate for Chiba virus 3C-like protease (CVP). This property makes it valuable in studying viral protease activity, as it can be used to assess the efficiency of protease inhibitors in therapeutic applications .

2. Enzymatic Cleavage

Research indicates that H-Glu-Ala-pNA can be cleaved by specific enzymes, demonstrating its utility in biochemical assays. For instance, PeiW and PeiP enzymes have shown activity on H-Glu-Ala-pNA, indicating that the peptide bond between glutamate and alanine is susceptible to hydrolysis . This property is essential for understanding enzymatic mechanisms and developing inhibitors.

Case Study 1: Enzyme Activity Assay

In a study investigating the enzymatic activity of PeiW and PeiP, H-Glu-Ala-pNA was utilized to evaluate the cleavage efficiency of these endopeptidases. The results demonstrated that both enzymes effectively cleaved the substrate, confirming its role in enzyme kinetics studies. The study highlighted the importance of substrate specificity in enzyme design and function .

| Enzyme | Activity on H-Glu-Ala-pNA | Remarks |

|---|---|---|

| PeiW | Cleaved effectively | Endopeptidase domain present |

| PeiP | Cleaved effectively | Similar mechanism as PeiW |

Case Study 2: Therapeutic Applications

The potential therapeutic applications of H-Glu-Ala-pNA extend to antiviral drug development. As a substrate for viral proteases, it can be used to screen for compounds that inhibit these enzymes, which are crucial for viral replication. This approach has been employed in developing therapies against norovirus and other viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。